3-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1-(NAPHTHALEN-1-YL)UREA
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Overview
Description
3-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1-(NAPHTHALEN-1-YL)UREA is a synthetic compound that features both an imidazole ring and a naphthalene moiety The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the naphthalene moiety consists of two fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1-(NAPHTHALEN-1-YL)UREA typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal and ammonia, followed by subsequent functionalization.
Attachment of the Propyl Chain: The propyl chain is introduced via alkylation reactions, often using reagents like 1-bromo-3-chloropropane.
Coupling with Naphthalene: The final step involves coupling the imidazole-propyl intermediate with a naphthalene derivative, such as 1-naphthylamine, under conditions that promote urea bond formation.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1-(NAPHTHALEN-1-YL)UREA undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
3-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1-(NAPHTHALEN-1-YL)UREA has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound is investigated for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe to study enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 3-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1-(NAPHTHALEN-1-YL)UREA involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- **3-(1H-IMIDAZOL-1-YL)PROPYL][1-(NAPHTHALEN-1-YL)ETHYL]AMINE
- **3-(1H-IMIDAZOL-1-YL)PROPYL](NAPHTHALEN-1-YLMETHYL)AMINE
Uniqueness
3-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1-(NAPHTHALEN-1-YL)UREA is unique due to its specific combination of the imidazole ring and naphthalene moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-(3-imidazol-1-ylpropyl)-3-naphthalen-1-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c22-17(19-9-4-11-21-12-10-18-13-21)20-16-8-3-6-14-5-1-2-7-15(14)16/h1-3,5-8,10,12-13H,4,9,11H2,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQCQHCMFGPPMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NCCCN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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